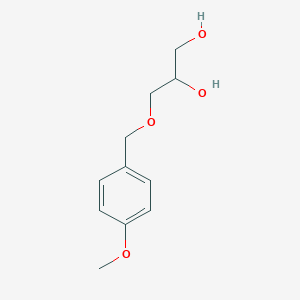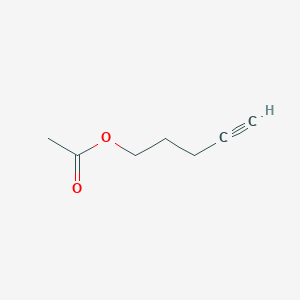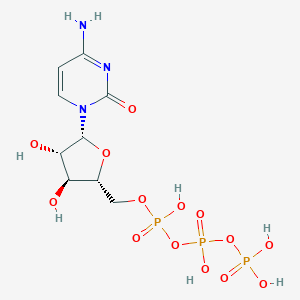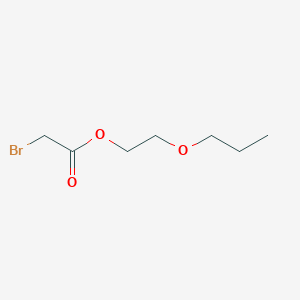
2-Propoxyethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxyethyl bromoacetate is a chemical compound that is widely used in scientific research. It is a derivative of bromoacetic acid and is used as a reagent in a variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Propoxyethyl bromoacetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form esters and amides. It is also believed to be involved in the formation of reactive intermediates in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Propoxyethyl bromoacetate. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also considered to be a potential mutagen and carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Propoxyethyl bromoacetate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively inexpensive and easy to prepare. However, its toxicity and potential health hazards make it difficult to handle, and precautions must be taken to ensure safe handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2-Propoxyethyl bromoacetate. One area of interest is the development of safer and more efficient methods for its synthesis and handling. Additionally, there is potential for the use of 2-Propoxyethyl bromoacetate in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Métodos De Síntesis
The synthesis of 2-Propoxyethyl bromoacetate involves the reaction between bromoacetic acid and 2-Propoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of 2-Propoxyethyl bromoacetate. The reaction is typically carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Propoxyethyl bromoacetate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used in the synthesis of pharmaceutical intermediates and agrochemicals. Additionally, 2-Propoxyethyl bromoacetate is used in the preparation of surfactants and detergents.
Propiedades
Número CAS |
10332-48-6 |
|---|---|
Nombre del producto |
2-Propoxyethyl bromoacetate |
Fórmula molecular |
C7H13BrO3 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-propoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3 |
Clave InChI |
CKPISSPGMGLMTN-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)CBr |
SMILES canónico |
CCCOCCOC(=O)CBr |
Otros números CAS |
10332-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



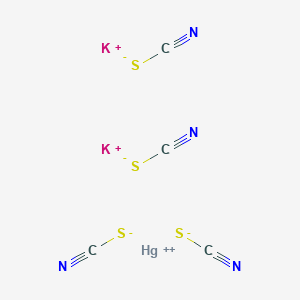
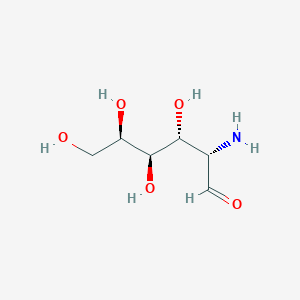
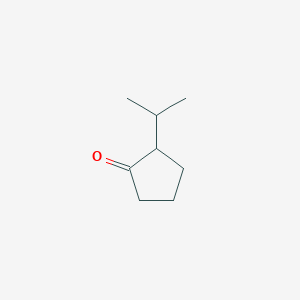

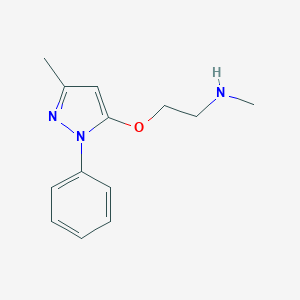
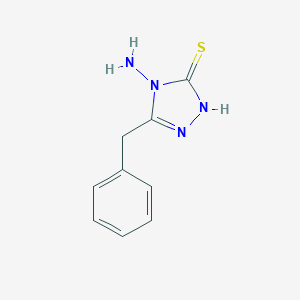
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)

